6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione
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Overview
Description
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pteridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and chemical properties.
Scientific Research Applications
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpteridine: Similar structure but different substitution pattern.
6-methyl-2,4-diaminopteridine: Contains additional amino groups.
2,4,7-trimethylpteridine: Different methylation pattern.
Uniqueness
6-methyl-2-(methylamino)-4,7(3H,8H)-pteridinedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-methyl-2-(methylamino)-3,8-dihydropteridine-4,7-dione |
InChI |
InChI=1S/C8H9N5O2/c1-3-6(14)11-5-4(10-3)7(15)13-8(9-2)12-5/h1-2H3,(H3,9,11,12,13,14,15) |
InChI Key |
SQUBCKZHFMXHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)NC |
Origin of Product |
United States |
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